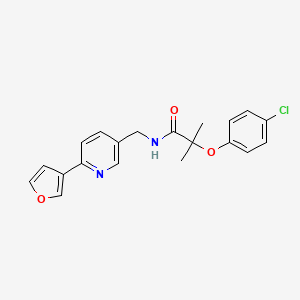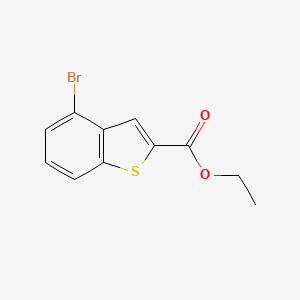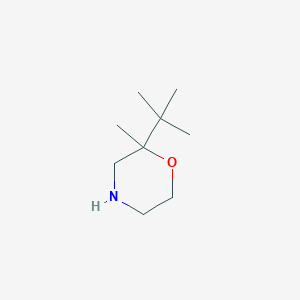![molecular formula C22H23N3O3 B2957410 Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate CAS No. 1030711-99-9](/img/structure/B2957410.png)
Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 3-{2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enamido}-3-phenylpropanoate” is a complex organic compound. It contains 52 bonds in total, including 29 non-H bonds, 16 multiple bonds, 8 rotatable bonds, 3 double bonds, 1 triple bond, and 12 aromatic bonds. It also includes 2 six-membered rings, 1 aliphatic ester, 1 aliphatic secondary amide, and 1 aromatic tertiary amine .
Molecular Structure Analysis
The molecular structure of this compound has been studied using RHF and DFT (B3LYP and WB97XD) methods along with the 6-31+G** . The dipole moment, polarizability, anisotropy of polarizability, hyperpolarizability, HOMO and LUMO energy, energy gap, dielectric constant, electric susceptibility, refractive index, and thermodynamic properties of this molecule have been calculated .Chemical Reactions Analysis
The details about the reversibility of electron transfer processes is obtained from the cyclic-voltammograms . The cathodic and anodic redox potentials were used to determine the HOMO-LUMO values .Physical and Chemical Properties Analysis
The absorption maximum (λmax) was analyzed from the UV-Visible NIR spectrum and from the λmax value the molar extinction coefficient was calculated . The solar cell efficiency of the synthesized dye is 1.7% with Voc=0.67V, Jsc=4.6mA/m^2 and fill factor (FF) =56% .Scientific Research Applications
Synthesis and Transformations for Heterocyclic Systems
Methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its benzoyl analog are prepared from corresponding methyl (Z)-2-(acylamino)-3-(dimethylamino)propenoates. These multifunctional compounds serve as versatile synthons for the preparation of polysubstituted heterocyclic systems such as pyrroles, pyrimidines, pyridazines, pyrazoles, isoxazoles, and others, highlighting their importance in synthetic organic chemistry for creating complex molecular architectures with potential biological activities (Pizzioli et al., 1998).
Electronic and Thermal Properties Analysis
The compound synthesized through the condensation of 4-dimethylaminobenzaldehyde and methyl cyanoacetate has been studied for its electronic properties through ultraviolet–visible absorption spectroscopy and thermal properties using TG-DTA. These studies provide insights into the material's stability and potential applications in various fields, such as materials science (Kotteswaran et al., 2016).
Applications in Heterocyclic Compound Synthesis
The synthesis of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate and their application in the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, among other heterocyclic systems, demonstrates the compound's utility in generating diverse heterocyclic structures, potentially useful in drug development and materials science (Selič et al., 1997).
Use in Dynamin GTPase Inhibition
Focused library development around the lead compound containing the tertiary dimethylamino-propyl moiety highlighted its critical role in the inhibition of dynamin GTPase, demonstrating the potential pharmaceutical applications of derivatives in modulating cellular endocytosis and other processes involved in disease pathogenesis (Gordon et al., 2013).
Sensing and Removal of Metal Ions
Nonaromatic biocompatible macromolecular luminogens derived from the compound have been designed for sensitive detections/exclusions of Fe(III)/Cu(II) and cell imaging. These findings open avenues for the development of novel sensing materials and environmental remediation technologies (Dutta et al., 2020).
Mechanism of Action
Biochemical Pathways
Without specific information, it’s difficult to predict the exact biochemical pathways this compound might affect. Compounds with similar structures have been used as sensitizers in dye-sensitized solar cells , suggesting they may interact with light and electron transfer processes.
Properties
IUPAC Name |
methyl 3-[[2-cyano-3-[4-(dimethylamino)phenyl]prop-2-enoyl]amino]-3-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3/c1-25(2)19-11-9-16(10-12-19)13-18(15-23)22(27)24-20(14-21(26)28-3)17-7-5-4-6-8-17/h4-13,20H,14H2,1-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMGOKVMAWDPTFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC(CC(=O)OC)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-phenoxyacetamide](/img/structure/B2957328.png)
![2-[6-fluoro-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B2957329.png)
![(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)(4-(4,7-dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2957330.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2957332.png)

![(Z)-N-(3,6-dimethylbenzo[d]thiazol-2(3H)-ylidene)cyclohexanecarboxamide](/img/structure/B2957337.png)

![4-(3,4-Dimethylphenyl)sulfonyl-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2957341.png)
amine](/img/structure/B2957344.png)

![N-[[3-(Methoxymethyl)pyridin-4-yl]methyl]prop-2-enamide](/img/structure/B2957348.png)
![N-(5,5-dioxo-2-phenyl-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)cyclopentanecarboxamide](/img/structure/B2957349.png)

